molecular formula C14H11N3O4S B2757281 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 313404-77-2

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No. B2757281
CAS RN: 313404-77-2
M. Wt: 317.32
InChI Key: NARWBJFHILBSCB-CCEZHUSRSA-N
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Description

“(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide” is a benzothiazole-based compound . It is a G-quadruplex (G4)-targeted fluorogenic probe developed for the visualization of viral RNA in living host cells, including staining, real-time, and live-cell tracking applications .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole ring system attached to a nitrofuran moiety via a carboxamide linkage . The exact molecular structure would require more specific information or computational modeling to determine .


Physical And Chemical Properties Analysis

The compound is a powder form and it is stored at a temperature of -20°C . The empirical formula is C19H23ClN2S and the molecular weight is 346.92 .

Scientific Research Applications

Mechanism of Action

The compound acts as a fluorogenic probe, meaning it emits fluorescence when it binds to its target, in this case, G-quadruplex structures in viral RNA . This allows for the visualization of viral RNA in living host cells .

Future Directions

The compound’s ability to visualize viral RNA in living host cells suggests potential applications in virology and cell biology . Its use as a fluorogenic probe could be expanded to other areas of research where real-time visualization of specific RNA structures is needed .

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-8-3-4-9-11(7-8)22-14(16(9)2)15-13(18)10-5-6-12(21-10)17(19)20/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARWBJFHILBSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

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